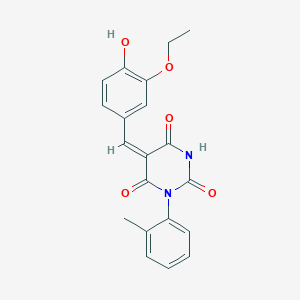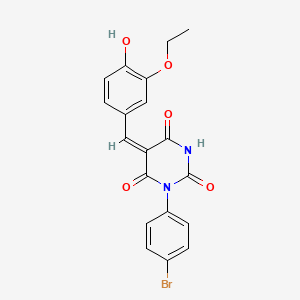![molecular formula C21H25N3O5 B5916803 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, also known as TMB-4, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 belongs to the class of hydrazide derivatives and has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response. 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cancer research, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has several advantages for lab experiments, including its stability and solubility in various solvents. Additionally, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and dosage of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide used in experiments.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, including its potential applications in drug development and disease treatment. In drug development, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide and its potential therapeutic applications in various fields of research. Finally, studies on the pharmacokinetics and pharmacodynamics of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide are needed to determine its optimal dosage and administration route for clinical use.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide is a novel chemical compound with potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide involves several steps, including the condensation of 4-morpholinylbenzaldehyde with 3,4,5-trimethoxybenzohydrazide in the presence of acetic acid, followed by the addition of sodium acetate and acetic anhydride. The reaction mixture is then refluxed, and the resulting product is purified through recrystallization. The purity of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide can be determined through various analytical techniques, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Additionally, 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is also a target for 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)23-22-14-15-4-6-17(7-5-15)24-8-10-29-11-9-24/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUJKDEVIYPGS-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydrazide, 3,4,5-trimethoxyphenyl-N2-[4-(4-morpholyl)benzylideno]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromo-4-chlorophenoxy)-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5916722.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916736.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916744.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916752.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5916758.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)


